![molecular formula C18H15Cl2NO3 B12554915 1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene CAS No. 192819-06-0](/img/structure/B12554915.png)
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene is an organic compound characterized by the presence of a chlorinated benzene ring, a nitroethoxy group, and a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitroethoxy Intermediate: The reaction begins with the nitration of 4-chlorophenyl ethyl ether to form 1-(4-chlorophenyl)-2-nitroethoxy.
Alkyne Addition: The nitroethoxy intermediate is then reacted with but-3-yn-1-yl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives.
Oxidation: Diketones or carboxylic acids.
Scientific Research Applications
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The alkyne group can also participate in cycloaddition reactions, forming covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar in having a chlorinated benzene ring but lacks the nitroethoxy and alkyne groups.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Shares the chlorinated benzene ring and phenyl group but differs in the presence of an ethenyl group instead of the nitroethoxy and alkyne groups.
Uniqueness
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene is unique due to its combination of a nitroethoxy group and an alkyne chain, which imparts distinct chemical reactivity and potential biological activities not found in the similar compounds listed above.
Properties
CAS No. |
192819-06-0 |
|---|---|
Molecular Formula |
C18H15Cl2NO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-chloro-2-[1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-ynyl]benzene |
InChI |
InChI=1S/C18H15Cl2NO3/c1-2-5-17(15-6-3-4-7-16(15)20)24-18(12-21(22)23)13-8-10-14(19)11-9-13/h1,3-4,6-11,17-18H,5,12H2 |
InChI Key |
ZCUDIKGPKONSSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CC=C1Cl)OC(C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


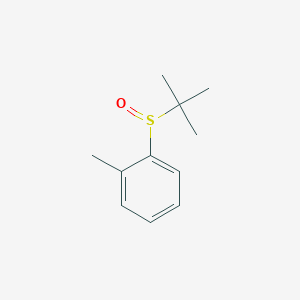
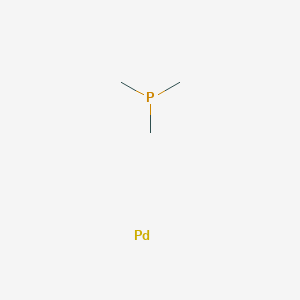
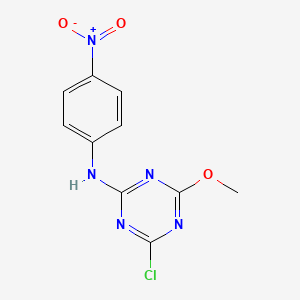

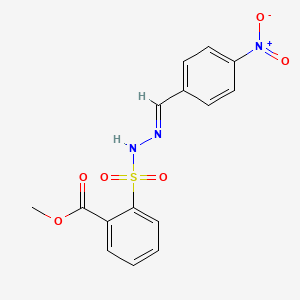
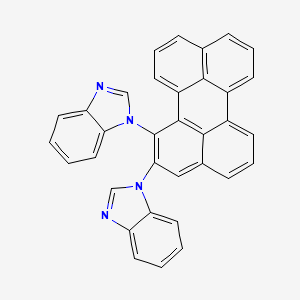
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
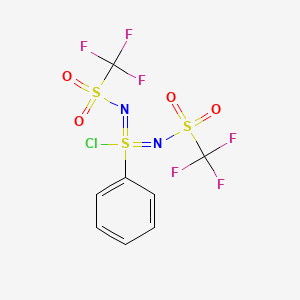
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
